molecular formula C14H14F3N3 B7646307 (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine

(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine

Cat. No. B7646307
M. Wt: 281.28 g/mol
InChI Key: JNEVXNXYRUFRDX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective agonist of the alpha-2C adrenergic receptor and has been found to have several biochemical and physiological effects.

Mechanism of Action

(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is a selective agonist of the alpha-2C adrenergic receptor. This receptor is involved in the regulation of several physiological processes, including blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2C adrenergic receptor by this compound leads to a decrease in blood pressure and heart rate and an increase in the release of certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease blood pressure and heart rate in animal studies. Additionally, this compound has been found to increase the release of certain neurotransmitters, including norepinephrine and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine in lab experiments is its selectivity for the alpha-2C adrenergic receptor. This allows researchers to study the specific effects of activation of this receptor. However, one limitation of using this compound is its low yield in the synthesis process.

Future Directions

There are several future directions for research related to (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine. One potential direction is the development of new drugs based on this compound for the treatment of hypertension, anxiety, and depression. Additionally, further research is needed to understand the specific effects of activation of the alpha-2C adrenergic receptor by this compound. Finally, future research could focus on improving the synthesis method for this compound to increase its yield.

Synthesis Methods

The synthesis of (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine involves the reaction of 4-(trifluoromethyl)benzaldehyde with (1R)-1-(pyrimidin-5-ylmethyl)azepane. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the reaction is around 50%.

Scientific Research Applications

(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine has been used in various scientific research studies. It has been found to have potential applications in the treatment of several medical conditions, including hypertension, anxiety, and depression. Additionally, this compound has been used in research related to drug addiction and withdrawal.

properties

IUPAC Name

(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-10(20-8-11-6-18-9-19-7-11)12-2-4-13(5-3-12)14(15,16)17/h2-7,9-10,20H,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVXNXYRUFRDX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NCC2=CN=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)NCC2=CN=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.